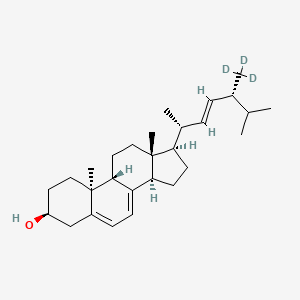

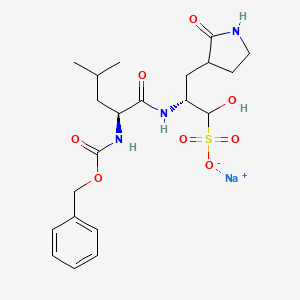

Lumisterol-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lumisterol-d3 is a stereoisomer of 7-dehydrocholesterol, produced through the photochemical transformation of 7-dehydrocholesterol induced by high doses of ultraviolet B radiation . It is a biologically active compound that has shown potential in various scientific and medical applications, particularly in photoprotection and anti-inflammatory activities .

Méthodes De Préparation

Lumisterol-d3 is synthesized through the photochemical transformation of 7-dehydrocholesterol under ultraviolet B radiation . This process involves the absorption of ultraviolet B radiation by 7-dehydrocholesterol, leading to the breaking of the bond between carbon 9 and carbon 10, and the subsequent formation of this compound . Industrial production methods typically involve controlled ultraviolet B irradiation of 7-dehydrocholesterol to ensure the efficient conversion to this compound .

Analyse Des Réactions Chimiques

Lumisterol-d3 undergoes several types of chemical reactions, including hydroxylation and photoisomerization . Common reagents used in these reactions include enzymes such as CYP11A1, which hydroxylates this compound to produce various hydroxyderivatives . Major products formed from these reactions include 20-hydroxylumisterol, 22-hydroxylumisterol, and 24-hydroxylumisterol .

Applications De Recherche Scientifique

Lumisterol-d3 has a wide range of scientific research applications. In chemistry, it is studied for its unique photochemical properties and its ability to undergo specific transformations under ultraviolet B radiation . In biology and medicine, this compound and its hydroxyderivatives have shown potential in photoprotection, anti-inflammatory, and anti-cancer activities . They have been found to protect human keratinocytes against ultraviolet B-induced damage and to inhibit the proliferation of melanoma cells . Additionally, this compound has been investigated for its potential role in inhibiting SARS-CoV-2 .

Mécanisme D'action

The mechanism of action of lumisterol-d3 involves its interaction with various intracellular receptors. This compound and its hydroxyderivatives function as inverse agonists of retinoic acid-related orphan receptors α and γ and interact with the non-genomic binding site of the vitamin D receptor . These interactions lead to the activation of nuclear receptors, including the vitamin D receptor, retinoic acid-related orphan receptors α and γ, and the aryl hydrocarbon receptor . These pathways are involved in the photoprotective and anti-inflammatory effects of this compound .

Comparaison Avec Des Composés Similaires

Lumisterol-d3 is similar to other compounds such as vitamin D3 and tachysterol, which are also produced through the photochemical transformation of 7-dehydrocholesterol . this compound is unique in its specific interactions with intracellular receptors and its distinct photoprotective and anti-inflammatory properties . Other similar compounds include 7-dehydrocholesterol and its hydroxyderivatives .

Propriétés

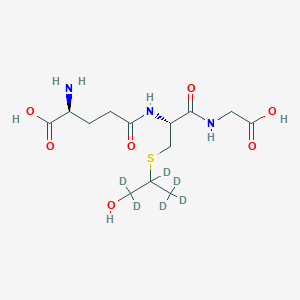

Formule moléculaire |

C28H44O |

|---|---|

Poids moléculaire |

399.7 g/mol |

Nom IUPAC |

(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(E,2R,5R)-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1/i3D3 |

Clé InChI |

DNVPQKQSNYMLRS-GCUWIAGOSA-N |

SMILES isomérique |

[2H]C([2H])([2H])[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C)C(C)C |

SMILES canonique |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)

![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)

![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)

![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)

![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)